molecular formula C20H26N4O3 B2356052 N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251604-81-5

N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2356052
CAS No.: 1251604-81-5
M. Wt: 370.453
InChI Key: JQSFOOVGMYGYEJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, a piperidinylpyrimidinyl moiety, and an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the ethoxyphenyl intermediate: This step involves the ethoxylation of a phenyl ring using ethyl iodide and a base such as potassium carbonate.

    Synthesis of the piperidinylpyrimidinyl intermediate: This step involves the cyclization of appropriate precursors to form the piperidinylpyrimidinyl ring system.

    Coupling of intermediates: The final step involves coupling the ethoxyphenyl intermediate with the piperidinylpyrimidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)propionamide

Uniqueness

N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-27-17-9-7-16(8-10-17)22-18(25)14-24-19(26)13-15(2)21-20(24)23-11-5-4-6-12-23/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSFOOVGMYGYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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